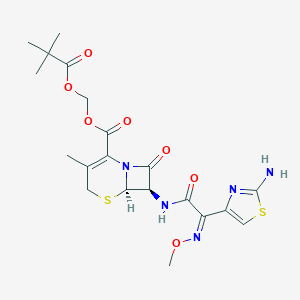

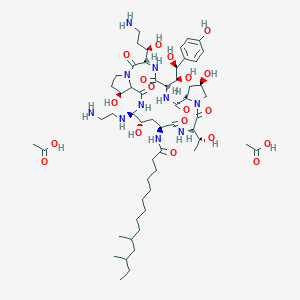

![molecular formula C13H20ClN3O3S B193802 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride CAS No. 103121-85-3](/img/structure/B193802.png)

1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride

Übersicht

Beschreibung

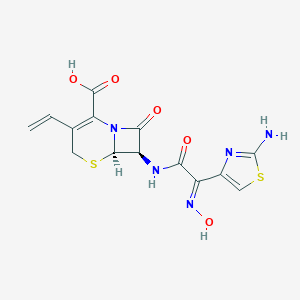

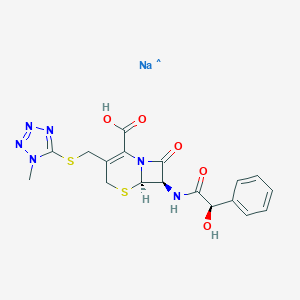

This compound is also known as Cefepime Related Compound E . It has a CAS number of 103121-85-3 and a molecular formula of C13H20ClN3O3S . It is used as a reference standard .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and several functional groups including an amino group, a carboxy group, and a pyrrolidinium group .Physical And Chemical Properties Analysis

The compound is a crystalline solid . Its empirical formula is C22H22N6O7S2 .Wissenschaftliche Forschungsanwendungen

Nephrotoxicity and Antibiotic Interaction Studies

Research has been conducted on the potential nephrotoxicity of various compounds, including cefazedone (a compound structurally similar to the requested chemical), especially in combination with other antibiotics like gentamicin. The studies focused on the effects of these combinations on renal function, measured by the elimination of specific enzymes such as alanine-amino-peptidase (AAP) in urine. These studies concluded that beta-lactam antibiotics, including cefazedone, did not significantly affect the elimination of AAP, indicating a lack of nephrotoxicity. However, gentamicin independently caused a marked increase in enzyme elimination, signaling potential nephrotoxicity. Interestingly, combinations of cefazedone and gentamicin did not show additive nephrotoxic effects, suggesting that the nephrotoxicity is primarily driven by the aminoglycoside component (Mondorf, 1979).

Pharmacokinetic and Tolerance Studies

Clinical studies have been conducted to understand the pharmacokinetics and tolerance of cefazedone in healthy volunteers. These studies compared the systemic and local tolerance of cefazedone with other antibiotics, such as cefazolin. The findings suggested that cefazedone is well-tolerated both systemically and locally, with pharmacokinetic parameters closely resembling those of cefazolin. Notably, cefazedone demonstrated a relatively long serum elimination half-life and a favorable concentration ratio of central vs. peripheral (tissue) compartment, indicating its effectiveness and potential for clinical use (Ungethüm & Leopold, 1979).

Therapeutic Evaluation in Urology

Cefamandole, another compound structurally related to the requested chemical, was evaluated in a urological setting for its efficacy against urinary tract infections (U.T.I.). The study highlighted the drug's pharmacokinetic properties and therapeutic potential, noting its high activity against causative bacteria in U.T.I. patients and its suitable pharmacokinetic properties for treatment, especially in cases of complicated U.T.I. (Zinati & Naber, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKYDOZUOXJZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

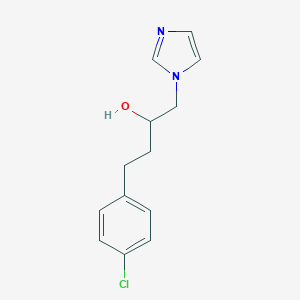

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)